2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride is a chemical compound categorized as a piperazine derivative. Piperazine derivatives are recognized for their diverse biological and pharmaceutical activities, making them significant in medicinal chemistry. This compound is particularly noted for its potential therapeutic properties, including interactions with various biological systems and receptors, which can lead to applications in treating neurological disorders and other medical conditions .
As a piperazine derivative, 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride falls under the category of organic compounds containing a piperazine ring. This classification is crucial as it influences the compound's reactivity and biological activity.
The synthesis of 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride typically involves several steps that may include the formation of the piperazine ring followed by alkylation to introduce the butyl group. Common methods include:
The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm product identity .
The molecular formula of 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride is C10H24Cl2N2O, with a molar mass of approximately 259.22 g/mol. The structural representation includes a piperazine ring substituted with a butyl group and an ethanol moiety attached to one nitrogen atom.
The InChI key for this compound is InChI=1S/C10H22N2O.2ClH/c1-3-10(2)12-6-4-11(5-7-12)8-9-13;;/h10,13H,3-9H2,1-2H3;2*1H . This data is essential for computational modeling and database searches.
The compound can participate in various chemical reactions typical of piperazine derivatives:
The specific products formed from these reactions depend on the reagents used and the reaction conditions. For example, oxidation might yield compounds useful in further synthetic pathways or biological studies .
The mechanism of action of 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride primarily involves its interaction with various receptors in biological systems. It is known to bind to histamine receptors, which plays a role in modulating neurotransmission and could lead to effects such as sedation or anti-allergic responses.
Upon binding to these receptors, conformational changes occur that influence downstream signaling pathways, potentially leading to therapeutic effects in conditions like anxiety or allergies . Further studies are needed to elucidate specific pathways involved in its pharmacological actions.
The physical properties of 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride include:
Chemical properties include:
Relevant analyses such as melting point determination and solubility tests are critical for characterizing this compound for research applications .
The applications of 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride span various fields:
This compound's versatility makes it valuable not only in academic research but also in pharmaceutical development .
Piperazine derivatives represent a structurally versatile and pharmacologically significant class of compounds that have demonstrated substantial utility in the development of therapeutics targeting central nervous system disorders. The piperazine ring system serves as a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including water solubility, metabolic stability, and the ability to adopt multiple conformations that facilitate optimal interactions with biological targets [2] [8]. This heterocyclic nucleus functions as a conformational constraint that positions substituents for optimal interaction with neurotransmitter receptors, particularly within the dopaminergic system. The protonatable nitrogen atom within the piperazine ring often participates in crucial ionic interactions with aspartate residues in the orthosteric binding site of G protein-coupled receptors, thereby enhancing binding affinity [4] [8].
The significance of piperazine derivatives in dopamine receptor pharmacology is underscored by their presence in numerous clinically approved antipsychotics, antidepressants, and anti-parkinsonian agents. These compounds exhibit diverse pharmacological profiles, ranging from full agonists to antagonists and partial agonists, depending on the nature and positioning of their substituents. The structural flexibility of the piperazine scaffold allows medicinal chemists to fine-tune receptor subtype selectivity, pharmacokinetic properties, and functional efficacy. For instance, extension of the piperazine ring with ethanolamine moieties, as seen in 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride, enhances hydrogen bonding capacity and introduces additional points for interaction within extended binding pockets of dopamine receptor subtypes [1] [8]. This molecular strategy has proven particularly valuable in addressing the challenge of achieving selectivity among closely related dopamine receptor subtypes, which share significant sequence homology in their transmembrane domains.
Table 1: Molecular Properties of 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride
Property | Value |
---|---|
Chemical Name | 2-[4-(sec-Butyl)piperazin-1-yl]ethanol dihydrochloride |
CAS Registry Number | 1176419-59-2 (dihydrochloride); 883554-98-1 (free base) |
Molecular Formula | C₁₀H₂₄Cl₂N₂O |
Molecular Weight | 259.22 g/mol |
SMILES Notation | CC(N1CCN(CCO)CC1)CC.[H]Cl.[H]Cl |
Purity Specification | >97% (Research Grade) |
The structural evolution of piperazine-based dopaminergic ligands reflects a progressive refinement toward enhanced receptor subtype selectivity and multifunctional pharmacology. Early generation compounds featured simple N-arylpiperazines with modest selectivity profiles. Contemporary design strategies have evolved to incorporate hybrid molecular architectures that combine pharmacophores targeting distinct binding domains within dopamine receptors [2] [4]. The compound 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride exemplifies this evolution through its integration of a sec-butyl-substituted piperazine core with an ethanol-functionalized side chain. This molecular configuration positions the compound within a class of bitopic ligands capable of simultaneous engagement with both the orthosteric binding site and secondary binding pockets (SBP) within dopamine receptors [4] [9].
Significant advances in structural design have emerged from conformationally restricted N-arylpiperazine derivatives characterized as D2/D3 receptor ligands. Research demonstrates that the introduction of hydrophobic substituents at the 4-position of the piperazine ring, such as the sec-butyl group in 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride, profoundly influences receptor binding kinetics and subtype selectivity [2]. This structural modification restricts rotational freedom and optimizes van der Waals interactions within the lipophilic transmembrane domains of D2 and D3 receptors. Additionally, the ethanol moiety serves as a flexible linker that can access hydrophilic regions of the receptor's extracellular loops, potentially contributing to subtype discrimination. Molecular docking studies reveal that such compounds present distinct binding modes with dopamine D2 and D3 receptors, primarily as a consequence of the conformational restriction imposed on spacer groups [2] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: